molecular formula C8H17N3O B7930027 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7930027
M. Wt: 171.24 g/mol
InChI Key: HQHYLLFIIYZJJP-ZETCQYMHSA-N
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Description

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of suitable precursors to form the pyrrolidine ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Methylation: Methylation of the nitrogen atom is achieved using methylating agents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHYLLFIIYZJJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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